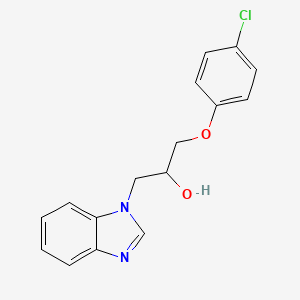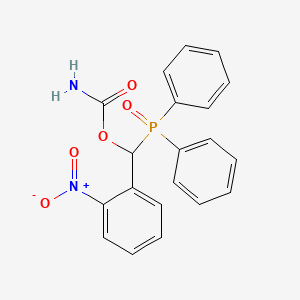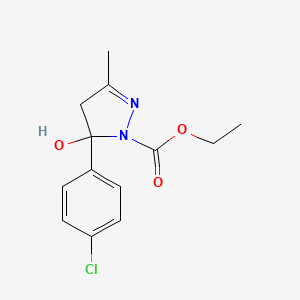![molecular formula C20H26N2O3S B5120804 N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5120804.png)
N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as BIM-46174, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been explored in detail.
Mecanismo De Acción
BIM-46174 is a small molecule inhibitor that targets a specific enzyme, lysine-specific demethylase 1 (LSD1). LSD1 is a histone demethylase that plays a crucial role in gene regulation and has been implicated in various diseases, including cancer and inflammation. By inhibiting LSD1, BIM-46174 can alter gene expression and downstream signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
BIM-46174 has been shown to have several biochemical and physiological effects. In cancer cells, BIM-46174 can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In animal models of inflammation, BIM-46174 can reduce the production of pro-inflammatory cytokines and improve tissue damage. Furthermore, BIM-46174 has been shown to improve glucose metabolism and insulin sensitivity in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BIM-46174 is its specificity for LSD1, which reduces the potential for off-target effects. Furthermore, BIM-46174 has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of BIM-46174 is its relatively low potency, which may require higher doses for therapeutic efficacy.
Direcciones Futuras
There are several future directions for BIM-46174 research. One potential application is in cancer therapy, where BIM-46174 could be used in combination with other cancer treatments to improve efficacy. Furthermore, BIM-46174 could be studied in other diseases, such as neurodegenerative disorders, where LSD1 has been implicated. Finally, the development of more potent LSD1 inhibitors could improve the therapeutic potential of this class of compounds.
Conclusion:
In conclusion, BIM-46174 is a small molecule inhibitor that has been shown to have promising therapeutic potential in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in detail. Future research on BIM-46174 could lead to new therapeutic applications and the development of more potent LSD1 inhibitors.
Métodos De Síntesis
The synthesis of BIM-46174 involves several steps, starting with the reaction between isobutylamine and N-benzylglycine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-benzyl-N-(p-toluenesulfonyl)-isobutylglycinamide. Finally, the addition of 4-methylbenzenesulfonyl chloride yields the desired product, BIM-46174.
Aplicaciones Científicas De Investigación
BIM-46174 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In preclinical studies, BIM-46174 has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Furthermore, BIM-46174 has been shown to improve glucose metabolism and insulin sensitivity in obese mice.
Propiedades
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-16(2)13-21-20(23)15-22(14-18-7-5-4-6-8-18)26(24,25)19-11-9-17(3)10-12-19/h4-12,16H,13-15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPLLCJQRXNWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120749.png)
![3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5120750.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5120758.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine](/img/structure/B5120762.png)

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120773.png)


![N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5120785.png)
![N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B5120796.png)
![4-ethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5120808.png)
![N-isobutyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5120811.png)
![3-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B5120812.png)